N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide
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Overview
Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide is an organic compound with distinctive structural features that lend it to varied applications in scientific research, particularly in medicinal chemistry. This compound combines a cyclohexyl group with pyrazine and tolyloxy functionalities, potentially indicating diverse chemical behaviors and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide typically involves multi-step organic reactions starting from cyclohexane derivatives. The process often involves the functionalization of cyclohexane with pyrazin-2-yloxy and m-tolyloxy groups via nucleophilic substitution and coupling reactions, usually under inert atmospheric conditions to prevent oxidation.
Industrial Production Methods: : While detailed industrial production methodologies are proprietary, they generally scale up laboratory procedures with optimized reaction conditions for efficiency and yield. This includes the use of continuous flow reactors and catalysts to expedite the reactions.
Chemical Reactions Analysis
Types of Reactions: : N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions: : Common reagents involved in its reactions include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminium hydride for reduction. Substitution reactions may involve nucleophiles and electrophiles under basic or acidic conditions.
Major Products Formed: : Depending on the specific reactions, major products could include derivatives where the pyrazine or tolyloxy groups are modified or substituted, opening pathways for further functionalization in complex organic synthesis.
Scientific Research Applications
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide has numerous applications:
Chemistry: : As an intermediate in organic synthesis, particularly in creating more complex molecules.
Biology: : Used in studies involving enzyme inhibition or receptor binding due to its unique structural motifs.
Industry: : Possible use in the development of new materials with specialized functions due to its unique structural properties.
Mechanism of Action
The mechanism of action for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide depends largely on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing pathways by either inhibition or activation. The presence of the pyrazine ring suggests it could engage in π-π stacking or hydrogen bonding, crucial for its biological activity.
Comparison with Similar Compounds
Compared to other compounds with similar structures:
Similar Compounds: : N-(1-Adamantyl)-N'-(2-pyrazinyl)urea, 4-(2-Pyrazinyl)-1,2,3,4-tetrahydroisoquinoline, etc.
Uniqueness: : The combination of cyclohexyl with pyrazin-2-yloxy and m-tolyloxy groups offers a distinctive steric and electronic environment, possibly leading to unique biological activities and chemical reactivity compared to similar compounds with either pyrazine or tolyloxy but not both.
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Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-3-2-4-17(11-14)24-13-18(23)22-15-5-7-16(8-6-15)25-19-12-20-9-10-21-19/h2-4,9-12,15-16H,5-8,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTAMZBLNTVDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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